molecular formula C16H21N3 B13814403 1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine

1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine

Cat. No.: B13814403
M. Wt: 255.36 g/mol
InChI Key: XBSJJSNIAKHDKA-UHFFFAOYSA-N
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Description

1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine is a compound that features a unique structure combining an imidazole ring with a piperidine moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom

Preparation Methods

The synthesis of 1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the imidazole intermediate under basic conditions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the imidazole ring to an imidazoline derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives react with nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include nickel catalysts for cyclization, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include N-oxides, imidazoline derivatives, and various substituted piperidine derivatives.

Scientific Research Applications

1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it a potential inhibitor of metalloenzymes. The piperidine moiety can interact with neurotransmitter receptors, influencing signal transduction pathways. These interactions can modulate various biological processes, including enzyme activity and receptor signaling .

Comparison with Similar Compounds

1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine can be compared with other similar compounds, such as:

    2-Phenylimidazole: Lacks the piperidine moiety, making it less versatile in biological applications.

    1-(2-Phenylethyl)piperidine: Lacks the imidazole ring, reducing its potential for metal ion binding and enzyme inhibition.

    2-Phenyl-4,5-dihydro-1H-imidazole: Contains a reduced imidazole ring, which may alter its chemical reactivity and biological activity.

The uniqueness of this compound lies in its combined imidazole and piperidine structure, providing a versatile platform for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C16H21N3

Molecular Weight

255.36 g/mol

IUPAC Name

1-[2-(2-phenyl-1H-imidazol-5-yl)ethyl]piperidine

InChI

InChI=1S/C16H21N3/c1-3-7-14(8-4-1)16-17-13-15(18-16)9-12-19-10-5-2-6-11-19/h1,3-4,7-8,13H,2,5-6,9-12H2,(H,17,18)

InChI Key

XBSJJSNIAKHDKA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=CN=C(N2)C3=CC=CC=C3

Origin of Product

United States

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